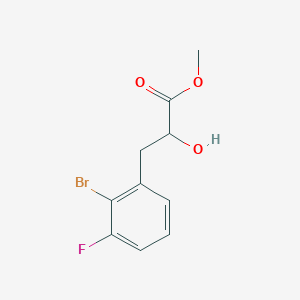
Methyl 3-(2-bromo-3-fluorophenyl)-2-hydroxypropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-(2-bromo-3-fluorophenyl)-2-hydroxypropanoate is an organic compound with the molecular formula C10H10BrFO3 This compound is of interest due to its unique structural features, which include a bromine and fluorine atom attached to a phenyl ring, and a hydroxypropanoate ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2-bromo-3-fluorophenyl)-2-hydroxypropanoate typically involves the esterification of 3-(2-bromo-3-fluorophenyl)-2-hydroxypropanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-(2-bromo-3-fluorophenyl)-2-hydroxypropanoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or Jones reagent.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Oxidation: PCC in dichloromethane (DCM) or Jones reagent in acetone.
Reduction: LiAlH4 in dry ether or THF (tetrahydrofuran).
Major Products Formed
Substitution: Formation of 3-(2-azido-3-fluorophenyl)-2-hydroxypropanoate or 3-(2-thiocyanato-3-fluorophenyl)-2-hydroxypropanoate.
Oxidation: Formation of Methyl 3-(2-bromo-3-fluorophenyl)-2-oxopropanoate.
Reduction: Formation of 3-(2-bromo-3-fluorophenyl)-2-hydroxypropanol.
Wissenschaftliche Forschungsanwendungen
Methyl 3-(2-bromo-3-fluorophenyl)-2-hydroxypropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds for studying biological pathways.
Medicine: Investigated for its potential in drug development, particularly in designing molecules with specific pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which Methyl 3-(2-bromo-3-fluorophenyl)-2-hydroxypropanoate exerts its effects depends on its specific application. In chemical reactions, the presence of the bromine and fluorine atoms can influence the reactivity and selectivity of the compound. The hydroxypropanoate ester group can participate in various transformations, making it a versatile intermediate.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 2-(3-bromo-2-fluorophenyl)acetate: Similar structure but with an acetate group instead of a hydroxypropanoate group.
2-(2-Bromo-3-fluorophenyl)acetic acid: Contains an acetic acid group instead of an ester group.
(2-Bromo-3-fluorophenyl)methylamine: Contains an amine group instead of a hydroxypropanoate group.
Uniqueness
Methyl 3-(2-bromo-3-fluorophenyl)-2-hydroxypropanoate is unique due to the combination of its bromine and fluorine substituents on the phenyl ring and the hydroxypropanoate ester group
Eigenschaften
Molekularformel |
C10H10BrFO3 |
|---|---|
Molekulargewicht |
277.09 g/mol |
IUPAC-Name |
methyl 3-(2-bromo-3-fluorophenyl)-2-hydroxypropanoate |
InChI |
InChI=1S/C10H10BrFO3/c1-15-10(14)8(13)5-6-3-2-4-7(12)9(6)11/h2-4,8,13H,5H2,1H3 |
InChI-Schlüssel |
KSFPVLLGHXEHBO-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C(CC1=C(C(=CC=C1)F)Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















